molecular formula C15H17N3OS B2551700 (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide CAS No. 682790-81-4

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B2551700
CAS No.: 682790-81-4
M. Wt: 287.38
InChI Key: HVNOSHZJBPWOQL-SFQUDFHCSA-N
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Description

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide is a complex organic compound that features a furan ring, a phenylethyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide typically involves the condensation of 2-furyl methyl ketone with N-(2-phenylethyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide
  • **this compound
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a furan ring, a phenylethyl group, and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12(14-8-5-11-19-14)17-18-15(20)16-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOSHZJBPWOQL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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